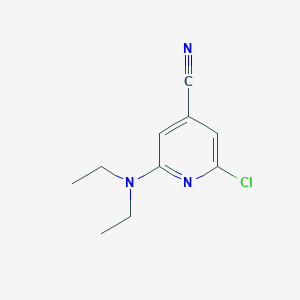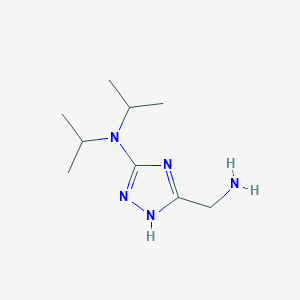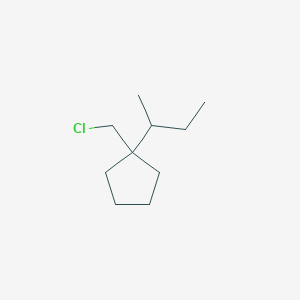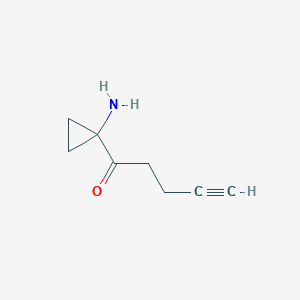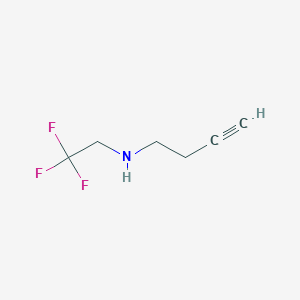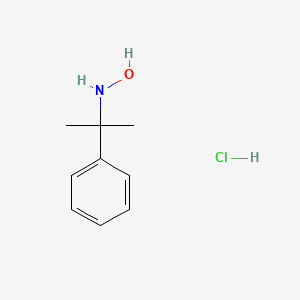
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines with a six-membered ring containing one nitrogen atom This compound is characterized by the presence of two piperidine rings, one substituted with a 3-methyl group and the other with a 2-methylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpiperidine with 2-methylpropylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Another approach involves the use of a Grignard reagent, where 3-methylpiperidine is reacted with a 2-methylpropylmagnesium bromide. This reaction requires anhydrous conditions and is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with fewer double bonds or functional groups.
Substitution: Substituted derivatives with new functional groups.
Applications De Recherche Scientifique
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)morpholine: Contains a morpholine ring instead of a piperidine ring.
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)pyrrolidine: Features a pyrrolidine ring instead of a piperidine ring.
Uniqueness
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine is unique due to its dual piperidine ring structure, which imparts specific chemical and biological properties
Propriétés
Formule moléculaire |
C15H30N2 |
|---|---|
Poids moléculaire |
238.41 g/mol |
Nom IUPAC |
3-methyl-1-[4-(2-methylpropyl)piperidin-4-yl]piperidine |
InChI |
InChI=1S/C15H30N2/c1-13(2)11-15(6-8-16-9-7-15)17-10-4-5-14(3)12-17/h13-14,16H,4-12H2,1-3H3 |
Clé InChI |
PEEDJHHBLFHQGU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)C2(CCNCC2)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


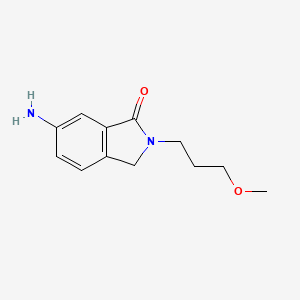
![2,2-Difluoro-3-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine](/img/structure/B13199839.png)
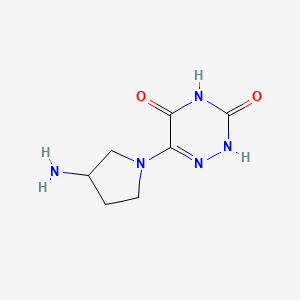
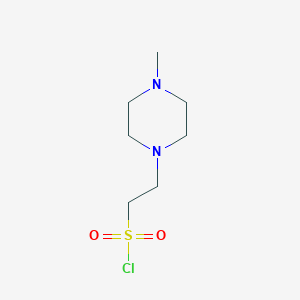
![4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid](/img/structure/B13199848.png)
